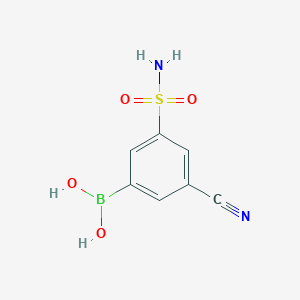

(3-Cyano-5-sulfamoylphenyl)boronic acid

Description

(3-Cyano-5-sulfamoylphenyl)boronic acid is an aromatic boronic acid derivative characterized by a cyano (-CN) group at the 3-position and a sulfamoyl (-SO₂NH₂) group at the 5-position of the phenyl ring. These substituents confer distinct electronic and steric properties, influencing its reactivity, acidity, and biological interactions. Boronic acids are widely utilized in medicinal chemistry due to their ability to form reversible covalent bonds with diols and hydroxyl groups, enabling applications in enzyme inhibition, diagnostics, and drug delivery .

Properties

Molecular Formula |

C7H7BN2O4S |

|---|---|

Molecular Weight |

226.02 g/mol |

IUPAC Name |

(3-cyano-5-sulfamoylphenyl)boronic acid |

InChI |

InChI=1S/C7H7BN2O4S/c9-4-5-1-6(8(11)12)3-7(2-5)15(10,13)14/h1-3,11-12H,(H2,10,13,14) |

InChI Key |

ZYCPUVFPSCGQTI-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CC(=CC(=C1)S(=O)(=O)N)C#N)(O)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of (3-Cyano-5-sulfamoylphenyl)boronic acid typically involves the Miyaura borylation reaction. This reaction enables the formation of boronates by cross-coupling bis(pinacolato)diboron with aryl halides under palladium catalysis . The reaction conditions are generally mild and can be optimized using various bases such as potassium acetate (KOAc) or potassium phenoxide (KOPh). Industrial production methods may involve similar synthetic routes but on a larger scale, with additional steps for purification and quality control.

Chemical Reactions Analysis

(3-Cyano-5-sulfamoylphenyl)boronic acid undergoes several types of chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic acid group reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base to form carbon-carbon bonds.

Oxidation: The boronic acid group can be oxidized to form phenols using oxidizing agents such as hydrogen peroxide.

Substitution: The cyano and sulfamoyl groups can participate in nucleophilic substitution reactions under appropriate conditions.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate (K2CO3), and oxidizing agents. The major products formed depend on the specific reaction conditions and the nature of the substituents on the phenyl ring.

Scientific Research Applications

(3-Cyano-5-sulfamoylphenyl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism by which (3-Cyano-5-sulfamoylphenyl)boronic acid exerts its effects is through the formation of carbon-carbon bonds via the Suzuki-Miyaura coupling reaction. The reaction involves three main steps: oxidative addition, transmetalation, and reductive elimination . During transmetalation, the boronic acid transfers its organic group to the palladium catalyst, forming a new carbon-palladium bond. This intermediate then undergoes reductive elimination to form the final carbon-carbon bond, regenerating the palladium catalyst for further cycles .

Comparison with Similar Compounds

Structural and Electronic Properties

The structural uniqueness of (3-Cyano-5-sulfamoylphenyl)boronic acid lies in its substitution pattern. Compared to other boronic acids:

- Phenylboronic acid : Lacks electron-withdrawing groups, resulting in a higher pKa (~8.6–9.2) and lower binding affinity for diol-rich targets under physiological conditions .

- (3-Cyano-5-fluorophenyl)boronic acid (CAS 304858-67-1): The fluorine atom at the 5-position provides moderate electron withdrawal, but the absence of a sulfamoyl group reduces its solubility and specificity for sulfhydryl-containing enzymes .

- [2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid: The methoxyethyl phenoxy group enhances hydrophilicity and HDAC inhibition (IC₅₀ ~1 µM), but its bulky substituents may limit membrane permeability compared to the compact sulfamoyl-cyano combination .

Table 1: Structural and Electronic Comparison

| Compound | Substituents | Key Functional Groups | Electron Effects |

|---|---|---|---|

| (3-Cyano-5-sulfamoylphenyl) | 3-CN, 5-SO₂NH₂ | Strong EWG, polar | Lowers pKa, enhances binding |

| Phenylboronic acid | None | - | High pKa, weak binding |

| 3-AcPBA | 3-Acetamido | Moderate EWG | Intermediate pKa (~7.8) |

| 4-MCPBA | 4-Methoxycarbonyl | Moderate EWG | Intermediate pKa (~7.5) |

Acidity (pKa) and Reactivity

The pKa of boronic acids dictates their protonation state and reactivity under physiological conditions (pH ~7.4). (3-Cyano-5-sulfamoylphenyl)boronic acid is expected to have a pKa <7 due to the strong electron-withdrawing effects of -CN and -SO₂NH₂, enabling predominant boronate formation at physiological pH. In contrast:

- 3-AcPBA and 4-MCPBA have pKa values of ~7.8 and ~7.5, respectively, limiting their boronate formation in vivo .

Table 2: Acidity and Binding Constants

| Compound | pKa (Experimental/Estimated) | Association Constant (Kₐ, M⁻¹) |

|---|---|---|

| (3-Cyano-5-sulfamoylphenyl) | ~6.5–6.8* | Not reported |

| Phenylboronic acid | 8.6–9.2 | 1.2 × 10² (catechol) |

| 3-AcPBA | 7.8 | 5.0 × 10² (glucose) |

| Diphenylborinic acid | 6.9 | 2.5 × 10³ (catechol) |

*Estimated based on substituent effects .

Binding Kinetics and Dynamic Interactions

- Boronic Ester Formation: Electron-withdrawing groups accelerate esterification with diols. (3-Cyano-5-sulfamoylphenyl)boronic acid likely forms stable esters with catechol derivatives faster than phenylboronic acid, as seen in dynamic combinatorial libraries .

- Protodeboronation Stability : Strong EWGs may reduce protodeboronation susceptibility during titration, a critical factor in pKa determination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.